REACTION_CXSMILES
|
[C-:1]#[N:2].[Na+].[CH3:4][O:5][C:6]1[CH:7]=[C:8]([CH2:12][CH2:13][CH2:14]I)[CH:9]=[CH:10][CH:11]=1.C(OCC)C>CS(C)=O>[CH3:4][O:5][C:6]1[CH:7]=[C:8]([CH2:12][CH2:13][CH2:14][C:1]#[N:2])[CH:9]=[CH:10][CH:11]=1 |f:0.1|
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Name
|
|
Quantity
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13.65 g
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Type
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reactant
|
Smiles
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[C-]#N.[Na+]
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Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
3-(3-methoxyphenyl)propyl iodide
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Quantity
|
66.25 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1)CCCI
|
Name
|
ice
|
Quantity
|
1000 g
|
Type
|
reactant
|
Smiles
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|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
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C(C)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
the temperature below 45° C
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Type
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TEMPERATURE
|
Details
|
cooled to room temperature
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Type
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CUSTOM
|
Details
|
the layers separated
|
Type
|
EXTRACTION
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Details
|
the aqueous portion back-extracted with diethyl ether (2×300 mL)
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Type
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WASH
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Details
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The combined organic extracts were washed with water (3×500 mL), 6N HCl (500 mL), brine (500 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
|
FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo to a clear liquid
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Type
|
DISTILLATION
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Details
|
Kugelrohr distillation (0.1 torr, 120° C.)
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Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)CCCC#N
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 37.62 g | |
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |